(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid
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Description
“(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid” is a chiral amino acid derivative that can be used for peptide synthesis . The tert-butoxycarbonyl (Boc) group in this compound is a protecting group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This method extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .
Chemical Reactions Analysis
The tert-butoxycarbonyl group has a role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .
Physical and Chemical Properties Analysis
The tert-butoxycarbonyl group has a net charge of 0 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .
Mechanism of Action
Future Directions
The study of the tert-butoxycarbonyl group and its applications in the synthesis of amino acids and peptides is a promising area of research . The development of methods for high-temperature Boc deprotection in phosphonium ionic liquids extends the possibility for extraction of water-soluble polar organic molecules . This could lead to more efficient and sustainable chemical processes .
Properties
IUPAC Name |
(4S)-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHAJUZQLQVZDA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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